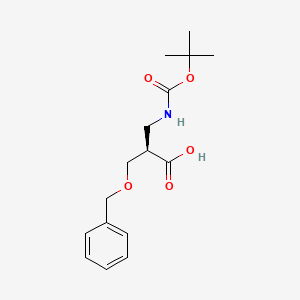

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

説明

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The term “Boc” refers to the tert-butyloxycarbonyl group, which is a protecting group for amines. This compound is significant due to its role in protecting the amino group during various chemical reactions, ensuring that the desired transformations occur without interference from the amine functionality.

作用機序

Target of Action

The primary target of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the amino group in various compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during synthetic organic transformations .

Mode of Action

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid, also known as a Boc-protected amino compound, interacts with its targets by masking the amino group . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice in amino protection .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The Boc group’s stability allows it to withstand the mild and functional group tolerant reaction conditions of the SM coupling .

Pharmacokinetics

The pharmacokinetic properties of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are largely dependent on the specific conditions under which it is used. For instance, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

Result of Action

The primary result of the action of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the protection of the amino group in various compounds. This enables selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .

Action Environment

The action, efficacy, and stability of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are influenced by various environmental factors. For instance, the compound can be used under either aqueous or anhydrous conditions . Additionally, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid typically involves the protection of the amino group with the Boc group. This is achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride, forming the protected amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: Used in peptide synthesis through coupling with carboxylic acids or esters.

Common Reagents and Conditions:

Deprotection: TFA, HCl

Coupling: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.

Major Products:

Deprotection: Yields the free amine.

Coupling: Produces peptides or other amide-linked products.

科学的研究の応用

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is extensively used in:

Chemistry: As a building block in the synthesis of complex molecules.

Biology: In the preparation of peptide-based probes and inhibitors.

Medicine: For the synthesis of peptide drugs and therapeutic agents.

Industry: In the production of specialty chemicals and materials.

類似化合物との比較

Cbz-®-3-amino-2-(benzyloxymethyl)propanoic acid: Uses the carbobenzyloxy (Cbz) group for protection.

Fmoc-®-3-amino-2-(benzyloxymethyl)propanoic acid: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness: Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is unique due to its ease of deprotection under mild acidic conditions, making it highly suitable for solid-phase peptide synthesis. The Boc group provides orthogonality in protection strategies, allowing for selective deprotection in the presence of other protecting groups.

生物活性

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a chiral amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its structural properties and potential applications. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a benzyloxymethyl group, and a propanoic acid moiety. Its molecular formula is , and it typically exists as a lyophilized powder with a purity of around 95% .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The Boc group serves as a protective mechanism that can be removed to expose the free amine, allowing for further reactions and interactions in biological systems.

- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, particularly aminopeptidases, which are involved in protein metabolism .

- Receptor Modulation : The structural features of this compound allow it to modulate receptor activity, potentially influencing signaling pathways related to neurotransmission and metabolic regulation.

Case Studies

- Antibacterial Screening : In a study evaluating various benzyloxy derivatives, compounds similar to this compound demonstrated effective growth inhibition against multiple drug-resistant bacteria. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the aromatic ring enhance antibacterial potency .

- Pharmacological Applications : Research has suggested that amino acid derivatives like this compound could serve as intermediates in the synthesis of pharmaceutical agents targeting metabolic disorders or infections. Their ability to interact with biological targets makes them suitable candidates for drug development .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid | Similar structure with S configuration | Exhibits enzyme interactions; potential use in drug synthesis |

| (S)-3-Aminopropanoic acid | No protective group | More reactive; less stability in biological systems |

| (R)-3-Benzyloxy-2-amino-propanoic acid | Lacks Boc protection | Higher reactivity; used in different synthetic pathways |

特性

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHSAIMUACRCDK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719287 | |

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287146-61-5 | |

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。